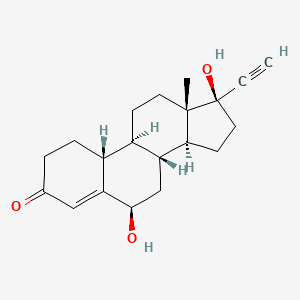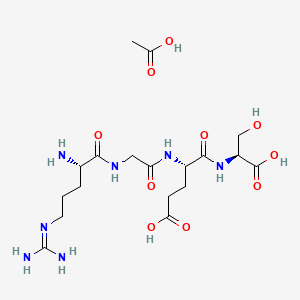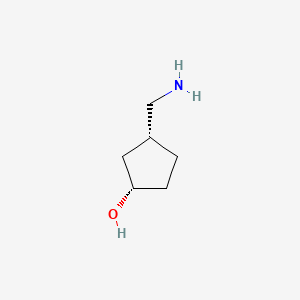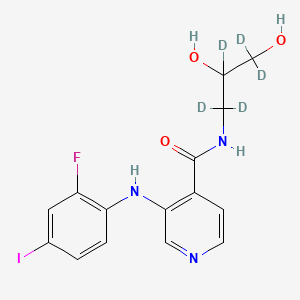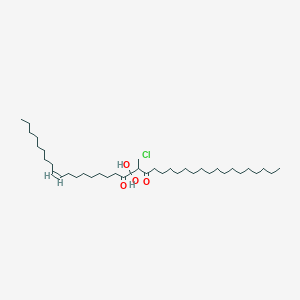
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, hydroxyl groups, and a long carbon chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can help in achieving high yields and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the double bond results in a fully saturated compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloromethyl and hydroxyl groups on biological systems. It may also serve as a model compound for understanding the reactivity and interactions of similar molecules in biological environments .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of hydroxyl groups and a chloromethyl group can influence the compound’s biological activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .
Wirkmechanismus
The mechanism of action of (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione include other long-chain alkenes with functional groups such as hydroxyl and chloromethyl groups. Examples include:
- (E)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione
- (Z)-20-(bromomethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione .
Uniqueness
The uniqueness of this compound lies in its specific configuration and the combination of functional groups.
Eigenschaften
CAS-Nummer |
1336935-05-7 |
|---|---|
Molekularformel |
C39H73ClO4 |
Molekulargewicht |
641.4 g/mol |
IUPAC-Name |
[1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17- |
InChI-Schlüssel |
RDDRRJZMDSQIKB-ZPHPHTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



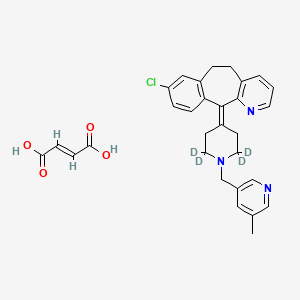
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)
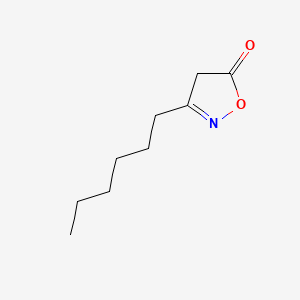
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)
